molecular formula C20H20O9 B12420773 Resveratrol-3-O-beta-D-glucuronide-13C6

Resveratrol-3-O-beta-D-glucuronide-13C6

カタログ番号: B12420773
分子量: 410.32 g/mol
InChIキー: QWSAYEBSTMCFKY-ONBJXNBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy}oxane-2-carboxylic acid-13C6 . The systematic name reflects three key structural attributes:

  • The β-D-glucuronic acid moiety, characterized by the (2S,3S,4S,5R,6S) stereochemistry at the glucopyranose ring.
  • The E-configuration of the central ethenyl group in the resveratrol aglycone.
  • The 13C6 isotopic labeling , which substitutes six natural-abundance carbon atoms in the resveratrol backbone with carbon-13 isotopes.

The numerical suffix "13C6" denotes that six carbon atoms in the resveratrol portion (likely the two aromatic rings) are enriched with the stable isotope carbon-13. This labeling does not alter the compound’s chemical reactivity but enhances its detectability in mass spectrometric assays.

Molecular Formula and Isotopic Labeling Pattern Analysis

The molecular formula of trans-Resveratrol-13C6 3-O-β-D-Glucuronide is C35H30O3-13C6 , with a molecular weight of 498.61 g/mol . This formula accounts for:

  • The resveratrol aglycone (C14H12O3), where six carbon atoms are replaced with 13C.
  • The β-D-glucuronic acid substituent (C6H10O7), which conjugates to the resveratrol via an O-glycosidic bond at the 3-hydroxyl position.

A comparative analysis of isotopic labeling patterns reveals the following mass shifts relative to the unlabeled analog:

Fragment Unlabeled Mass (Da) 13C6-Labeled Mass (Da) Mass Shift (Δ)
Resveratrol aglycone 228.24 234.24 +6
Glucuronic acid 176.13 176.13 0
Molecular ion [M-H]⁻ 404.37 410.37 +6

The six 13C atoms are distributed across the resveratrol skeleton, likely occupying positions in the aromatic rings and the ethenyl bridge. This labeling strategy ensures minimal interference with the compound’s stereoelectronic properties while providing a distinct isotopic signature for analytical detection.

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The structure of trans-Resveratrol-13C6 3-O-β-D-Glucuronide has been confirmed via multinuclear NMR spectroscopy. Key spectral assignments include:

1H NMR (600 MHz, DMSO-d6)
  • δ 7.45 (d, J = 16.4 Hz, 1H): Trans-ethenyl proton (H-α) of resveratrol.
  • δ 6.82 (d, J = 16.4 Hz, 1H): Trans-ethenyl proton (H-β) of resveratrol.
  • δ 6.65–6.70 (m, 4H): Aromatic protons from the 4-hydroxyphenyl group.
  • δ 5.32 (d, J = 7.2 Hz, 1H): Anomeric proton (H-1') of β-D-glucuronic acid.
  • δ 3.10–3.80 (m, 5H): Glucuronic acid ring protons (H-2' to H-5').
13C NMR (150 MHz, DMSO-d6)
  • δ 170.8: Carboxylic acid carbon (C-6') of glucuronic acid.
  • δ 160.2–114.5: Aromatic carbons of resveratrol, with six signals shifted due to 13C enrichment.
  • δ 101.5: Anomeric carbon (C-1') of glucuronic acid.
  • δ 76.5–72.1: Oxygenated carbons (C-2' to C-5') of the glucuronic acid ring.

The β-configuration of the glucuronide linkage is confirmed by the anomeric proton coupling constant (J = 7.2 Hz), characteristic of axial-equatorial coupling in β-D-glucopyranosides.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis (Orbitrap MS, negative ion mode) reveals the following key fragments:

m/z Fragment Ion Composition
410.3702 [M-H]⁻ (13C6-labeled) C35H29O3-13C6
234.2401 Resveratrol aglycone + 13C6 C14H11O3-13C6
176.1265 Glucuronic acid fragment C6H9O6

The isotopic enrichment causes a +6 Da shift in the resveratrol-derived fragments compared to the unlabeled analog. The glucuronic acid moiety dissociates via retro-Diels-Alder cleavage, yielding a characteristic fragment at m/z 176.1265.

Structural Stability and Isomerization Considerations

The E-configuration of the ethenyl group is critical for biological activity. Studies using analogous compounds demonstrate that UV exposure induces E→Z isomerization, altering the molecule’s planarity and hydrogen-bonding capacity. However, the glucuronide’s bulky substituent at the 3-position sterically hinders isomerization, ensuring metabolic stability in physiological conditions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H20O9

分子量

410.32 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1

InChIキー

QWSAYEBSTMCFKY-ONBJXNBSSA-N

異性体SMILES

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O

正規SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

製品の起源

United States

準備方法

Selection of Labeled Precursors

The benzene rings of resveratrol derive from two precursors:

  • A-ring : Synthesized from 3,5-dihydroxybenzoic acid.
  • B-ring : Derived from 4-methoxybenzaldehyde (anisaldehyde).

To incorporate six 13C atoms, anisaldehyde is uniformly labeled at all six positions of its aromatic ring. This ensures the B-ring of resveratrol is fully 13C-enriched, while the A-ring remains unlabeled.

Wittig Reaction for Stilbene Formation

The labeled anisaldehyde undergoes a Wittig reaction with a phosphonium ylide generated from 3,5-diacetoxybenzyltriphenylphosphonium bromide. Key conditions include:

  • Base : Solid potassium hydroxide in tetrahydrofuran (THF).
  • Temperature : Room temperature (20–25°C).
  • Yield : ~70–80% for non-labeled analogs.

The product, 3,4',5-tri-O-methylresveratrol, retains the 13C label in the B-ring.

Demethylation to Resveratrol

Demethylation is achieved using methylmagnesium iodide at elevated temperatures (80–100°C), avoiding costly reagents like boron tribromide. This step removes methyl groups from the 3, 5, and 4' positions, yielding 13C6-resveratrol.

Glycosylation to Form the 3-O-beta-D-Glucuronide

Selective Protection of Resveratrol

To direct glucuronidation to the 3-hydroxyl group, resveratrol is acetylated to form triacetylresveratrol. Selective deacetylation with ammonium acetate in methanol removes the 5- and 4'-acetates, leaving the 3-position protected.

Trichloroimidate Glycosylation

The glucuronide donor, glucuronic acid trichloroimidate, is prepared from D-glucuronolactone:

  • Monodeacetylation : Glucuronolactone is treated with ammonium acetate to yield 1,2,3,4-tetra-O-acetyl-D-glucuronic acid.
  • Imidate Formation : Reaction with trichloroacetonitrile and potassium carbonate produces the trichloroimidate derivative.

Glycosylation of 3-O-acetylresveratrol with the imidate donor proceeds under Lewis acid catalysis (e.g., trimethylsilyl triflate) in dichloromethane at 0°C. The reaction exhibits β-selectivity due to the neighboring group participation of the 2-O-acetyl group.

Deprotection and Isolation

The acetyl protecting groups are removed via hydrolysis with NaOH in methanol-water (4:1 v/v). Final purification employs flash chromatography (ethyl acetate/dichloromethane) and crystallization from chloroform at −20°C.

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : Separates mono-, di-, and tri-acetylated intermediates using ethyl acetate-dichloromethane gradients.
  • Crystallization : 3,4'-di-O-acetylresveratrol crystallizes preferentially from chloroform, achieving >95% purity.

Analytical Validation

  • NMR Spectroscopy : Confirms β-anomeric configuration (J1,2 = 7.8 Hz) and 13C enrichment.
  • Mass Spectrometry : High-resolution MS shows a molecular ion at m/z 410.323 (13C6 C14H20O9).
  • HPLC : Purity >98% using C18 columns and acetonitrile-water gradients.

Applications and Implications

Metabolic Studies

The 13C6 label enables discrimination between endogenous and exogenous resveratrol in urine and plasma, facilitating accurate pharmacokinetic modeling.

Challenges and Optimizations

  • Cost of 13C-Labeled Precursors : Anisaldehyde-13C6 significantly increases synthesis costs, necessitating efficient recycling of intermediates.
  • Scalability : The trichloroimidate method achieves 40–50% yields in multi-gram syntheses, outperforming earlier glycosylation strategies.

Comparative Data

Step Conditions Yield (%) Purity (%)
Wittig Reaction KOH/THF, 25°C 75 90
Demethylation MeMgI, 80°C 85 95
Glycosylation TMSOTf, CH2Cl2, 0°C 65 88
Deprotection NaOH/MeOH/H2O 90 98

科学的研究の応用

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is a metabolite of resveratrol, finding use in metabolomics and biochemical research . Resveratrol, a naturally occurring stilbene triol found in various dietary substances like fruits, nuts, and wines, has garnered attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Synthesis and Study

  • Synthesis: Research has focused on synthesizing resveratrol monoglucuronides to explore their biological activities . Effective methods for synthesizing resveratrol monogluconides have been achieved using selective chemical and enzymatic deprotections to access necessary diesters .
  • Isomers: Two isomeric monoglucuronides of resveratrol are believed to possess potentially valuable biological activities, similar to resveratrol itself, including possible antiproliferative properties .
  • Stability: Studies have also investigated the aqueous stability of resveratrol glucuronides .

Resveratrol and its Properties

  • ** bioavailability:** Resveratrol has high absorption but low bioavailability . After oral ingestion, approximately 75% of resveratrol is absorbed, primarily through transepithelial diffusion; however, its bioavailability is less than 1% due to extensive biosynthesis of trans-RESV-3-O-glucuronide and trans-RESV-3-sulfate in the intestine and liver through glucuronic acid conjugation and sulfation, respectively .
  • Health benefits: Resveratrol is a promising compound for therapeutic interventions for cardiovascular diseases and neurodegenerative disorders . Its therapeutic ability can modulate several cellular pathways and affect various biological processes, making it a desirable bioactive compound against different chronic disorders .
  • Antitumor Properties: Resveratrol has demonstrated antitumor properties against various cancers :
    • Leukemia and Lymphoma
    • Glioma, Glioblastoma, and Neuroblastoma
    • Meningioma
    • Estrogen-Dependent Pituitary Tumor
    • Breast Cancer
    • Hepatocellular Carcinoma
    • Pancreatic Carcinoma
    • Esophageal Carcinoma
    • Gastric Cancer
    • Colorectal Carcinoma
    • Epidermoid Carcinoma and Melanoma
    • Oral Squamous Cell Carcinoma
    • Nasopharyngeal Cancer
    • Prostate Cancer
  • Neuroprotective Activity: Resveratrol also exhibits neuroprotective activity against neurodegenerative disorders, chemical-induced neurotoxicity, scopolamine-induced cognitive impairment, and brain injury .
  • Metabolic Disturbances: Resveratrol may also benefit metabolic disturbances, including metabolic syndrome, antidiabetic properties, hyperlipidemia, hepatic steatosis, synaptic impairment, anti-obesity and anti-atherosclerotic effects, polycystic ovary syndrome and anti-aging properties .

Clinical Trials Involving Resveratrol

Clinical trials have explored the impact of resveratrol on various health conditions :

ConditionResveratrol DosageStudy TypeDurationParticipantsResults
General Health400 mg/doseClinical trial400 mg/day for 1 month44 healthy subjectsReduced fasting insulin concentration and Intercellular Adhesion Molecule expressions
CancerTrans‐RESV (10 or 100 mg/day)Clinical trial50 mg two times a day for 12 weeks39 women in postcancerDecrease in methylation of the tumor suppressor genes
Colon CancerRESV + grape powder (20 and 80 mg/ dose)Clinical trial20 and 80 mg/day for 14 days8 patients with colon cancerShowed significant effects on colon cancer patients, reduced CD133 and LGR5 in normal colonic mucosa

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The structural and functional differences between trans-Resveratrol-13C6 3-O-beta-D-Glucuronide and related compounds are summarized below:

Compound Molecular Formula Molecular Weight Conjugation Site Key Features
trans-Resveratrol-13C6 3-O-beta-D-Glucuronide C₁₈H₁₈¹³C₆O₉ 384.36 3-hydroxyl Isotope-labeled internal standard; enhances analytical accuracy in LC-MS/MS .
trans-Resveratrol-3-O-beta-D-Glucuronide C₁₈H₂₀O₉ 378.33 3-hydroxyl Major human metabolite; detected in plasma post-resveratrol ingestion .
trans-Resveratrol-4'-O-beta-D-Glucuronide C₁₈H₂₀O₉ 378.33 4'-hydroxyl Minor metabolite; regiochemical isomerism affects metabolic stability .
trans-Resveratrol-3-sulfate C₁₄H₁₂O₆S 308.31 3-hydroxyl Dominant sulfate conjugate in human plasma; higher abundance than glucuronides .
Quercetin-3-O-beta-D-glucuronide C₂₁H₁₈O₁₃ 478.36 3-hydroxyl Antioxidant flavonoid metabolite; structural analogy highlights role of conjugation position .

Metabolic Pathways and Stability

  • Synthesis: trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is synthesized via selective enzymatic or chemical glucuronidation of ¹³C₆-labeled resveratrol. A practical method involves regioselective deacetylation of resveratrol triacetate followed by glucuronidation . Non-labeled analogs are synthesized similarly, but without isotopic enrichment .
  • Aqueous Stability : The 3-O-glucuronide isomer exhibits greater stability in aqueous solutions compared to the 4'-O-glucuronide, which undergoes faster hydrolysis under physiological conditions .

Pharmacokinetic Profiles

Key pharmacokinetic differences between resveratrol conjugates and analogous flavonoid metabolites:

Parameter trans-Resveratrol-3-O-Glucuronide trans-Resveratrol-4'-O-Glucuronide Quercetin-3-O-Glucuronide
Plasma Concentration 0.5–2.1 μM <0.1 μM 1.8–4.2 μM
Half-Life (t₁/₂) 4–6 hours 2–3 hours 6–8 hours
Protein Binding ~30% ~20% ~25%
Urinary Excretion 10–15% of dose <5% of dose 20–25% of dose
  • Species Variability: In non-human primates (e.g., grey mouse lemurs), resveratrol-3-O-glucuronide is a minor metabolite compared to sulfates, whereas humans show higher glucuronidation rates .

Analytical Considerations

  • LC-MS/MS Detection: trans-Resveratrol-13C6 3-O-beta-D-Glucuronide: [M-H]⁻ ion at m/z 409.10 (vs. m/z 403.10 for non-labeled analog) . Quercetin-3-O-glucuronide: [M-H]⁻ ion at m/z 477.07 .
  • Isotopic Labeling: The ¹³C₆ label eliminates interference from endogenous compounds, improving sensitivity and reproducibility in pharmacokinetic studies .

生物活性

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is a glucuronide conjugate of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly in red wine, grapes, and berries. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. The biological activity of trans-resveratrol and its metabolites, including glucuronides, is crucial for understanding their therapeutic potential.

  • Molecular Formula : C20H20O9
  • Molecular Weight : 410.323 g/mol
  • SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O

Biological Activity Overview

The biological activities of trans-resveratrol and its glucuronides are primarily linked to their ability to modulate various biochemical pathways. Here are some key findings:

  • Antioxidant Properties : Resveratrol exhibits strong antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. Its glucuronides may also retain these properties, contributing to overall antioxidant capacity in vivo .
  • Anticancer Effects : Studies suggest that resveratrol and its metabolites can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The glucuronidated forms may have similar or enhanced effects compared to the parent compound .
  • Anti-inflammatory Activity : Resveratrol has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Glucuronidation may affect the bioavailability of resveratrol but does not negate its anti-inflammatory properties .
  • Metabolism and Bioavailability : The metabolism of resveratrol involves extensive conjugation to glucuronides and sulfates, which can influence its bioavailability and biological activity. For instance, the formation of trans-resveratrol-3-O-glucuronide is a significant metabolic pathway that affects how resveratrol exerts its effects in the body .

Case Studies

Several studies have explored the biological activity of trans-resveratrol and its glucuronides:

  • In Vivo Studies : A study involving rats fed with varying doses of resveratrol demonstrated that higher doses resulted in increased levels of glucuronide metabolites in urine and plasma, suggesting enhanced bioavailability . The study found that total antioxidant activity increased significantly with lower doses of resveratrol.
  • Cancer Research : In vitro studies on human cancer cell lines indicated that resveratrol could inhibit cell growth at concentrations ranging from 0.1 to 1000 μM. The metabolites, including glucuronides, were also shown to possess similar anticancer properties .

Data Table: Biological Activities of trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits cytokines and COX-2
MetabolismConverted to glucuronides in liver

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。